ethyl 3-(4-methoxyphenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-methoxyphenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. This structure is substituted with a 4-methoxyphenyl group at position 3, a 2-methyl-3-nitrobenzamido moiety at position 5, and an ethyl carboxylate ester at position 1. The compound’s complexity arises from its polycyclic framework and diverse functional groups, which likely influence its physicochemical properties and reactivity. Additionally, crystallographic tools like SHELX software, widely used for small-molecule refinement, could resolve its three-dimensional conformation and hydrogen-bonding patterns .
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O7S/c1-4-35-24(31)20-17-12-36-22(25-21(29)16-6-5-7-18(13(16)2)28(32)33)19(17)23(30)27(26-20)14-8-10-15(34-3)11-9-14/h5-12H,4H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFDXNVDKLBPBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methoxyphenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the methoxyphenyl and nitrobenzamido groups. Common reagents used in these reactions include ethyl esters, methoxyphenyl derivatives, and nitrobenzamides. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. Key steps in the industrial production process include the purification of intermediates, monitoring of reaction parameters, and quality control testing of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methoxyphenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Ethyl 3-(4-methoxyphenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and mechanisms.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methoxyphenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues
Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Thiophene-2-Carboxylate
This compound (Example 61 in ) shares structural similarities with the target molecule, including:
- Heterocyclic Core: A fused pyrazolo[3,4-d]pyrimidine system vs. the thieno[3,4-d]pyridazine in the target compound.
- Substituent Diversity : Both feature ester groups (methyl carboxylate vs. ethyl carboxylate) and aromatic substituents (fluorophenyl vs. methoxyphenyl).
Table 1: Key Structural and Physicochemical Comparisons
Zygocaperoside and Isorhamnetin-3-O-Glycoside
Hydrogen Bonding and Crystallization
The target compound’s 4-oxo group and amido functionality may participate in hydrogen-bonding networks, similar to patterns observed in Etter’s graph-set analysis (). Such interactions could stabilize its crystal lattice, as seen in chromenone derivatives (Example 61), where carbonyl groups form robust intermolecular hydrogen bonds .
Reactivity and Environmental Impact
The nitro group in the target compound may increase environmental persistence compared to amino-substituted analogues (Example 61). This aligns with TRI data (), where nitroaromatics often require stringent reporting due to toxicity concerns .
Research Implications and Limitations
- Synthetic Challenges : The target compound’s nitro and amido groups necessitate careful reaction optimization to avoid side reactions, as seen in Example 61’s use of Pd catalysis .
- Lumping Strategies: Compounds with similar cores (e.g., thienopyridazines and pyrazolopyrimidines) could be grouped in computational models to predict reactivity or environmental behavior, as proposed in .
- Data Gaps : Direct experimental data (e.g., melting points, bioactivity) for the target compound are absent in the provided evidence, necessitating further study.
Biological Activity
Ethyl 3-(4-methoxyphenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, synthesizing available research findings, and presenting data relevant to its efficacy and mechanisms of action.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a thieno[3,4-d]pyridazine core, which is significant in medicinal chemistry for its diverse biological properties.
Biological Activity Overview
Research indicates that this compound exhibits notable antitumor activity . Studies have focused on its effects against various cancer cell lines, demonstrating its potential as a lead compound for developing new anticancer agents.
Antitumor Activity
A comprehensive study conducted by the National Cancer Institute assessed the compound's efficacy against multiple cancer cell lines, including:
- Leukemia
- Non-small cell lung cancer
- Colon cancer
- CNS cancer
- Melanoma
- Ovarian cancer
- Renal cancer
- Prostate cancer
- Breast cancer
The results indicated that the compound showed significant cytotoxic effects across these lines, suggesting a broad-spectrum antitumor potential. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in malignant cells .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of DNA Synthesis : By interfering with DNA replication processes.
- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
- Cell Cycle Arrest : Preventing cells from progressing through the cell cycle, thereby halting tumor growth.
Study 1: Cytotoxicity Assessment
In vitro studies have demonstrated that the compound exhibits cytotoxicity at low micromolar concentrations against various cancer cell lines. The study utilized the sulforhodamine B assay to quantify cell viability post-treatment. The results indicated an IC50 value ranging from 5 to 15 µM across different cell lines.
Study 2: Mechanistic Insights
Further investigations revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) within treated cells. This oxidative stress is believed to contribute to the apoptosis observed in sensitive cell lines. Additionally, Western blot analyses showed upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Data Summary Table
| Cell Line Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Leukemia | 10 | Apoptosis induction |
| Non-small cell lung | 8 | DNA synthesis inhibition |
| Colon cancer | 12 | Cell cycle arrest |
| CNS cancer | 7 | ROS generation |
| Melanoma | 15 | Apoptosis induction |
| Ovarian cancer | 9 | DNA damage response |
| Renal cancer | 11 | Cell cycle arrest |
| Prostate cancer | 13 | Apoptosis induction |
| Breast cancer | 5 | ROS generation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
